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molecular formula C10H13N3O2 B8301021 2-(3-Hydroxypropoxy)-2-(2-methylpyrimidin-5-yl)acetonitrile

2-(3-Hydroxypropoxy)-2-(2-methylpyrimidin-5-yl)acetonitrile

Cat. No. B8301021
M. Wt: 207.23 g/mol
InChI Key: YRYGEJKOAAYMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102591B2

Procedure details

To an ice-cold solution of 5-(1,3-dioxan-2-yl)-2-methylpyrimidine (140 mg, 0.78 mmol) in DCM (5.0 ml) was added zinc iodide (124 mg, 0.39 mmol). Trimethylsilyl cyanide (116 mg, 0.155 ml, 1.17 mmol) was added dropwise over a period of 10 minutes. Cooling was removed and the reaction was stirred for 40 hours at room temperature. The mixture was poured into H2O (20 mL) and extracted with DCM (3×20 mL), the combined org. phases were washed with brine, dried over MgSO4 and concetrated in vacuo. The crude product was used for next step without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
124 mg
Type
catalyst
Reaction Step One
Quantity
0.155 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][O:3][CH:2]1[C:7]1[CH:8]=[N:9][C:10]([CH3:13])=[N:11][CH:12]=1.C[Si]([C:18]#[N:19])(C)C>C(Cl)Cl.[I-].[Zn+2].[I-]>[OH:1][CH2:6][CH2:5][CH2:4][O:3][CH:2]([C:7]1[CH:8]=[N:9][C:10]([CH3:13])=[N:11][CH:12]=1)[C:18]#[N:19] |f:3.4.5|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
140 mg
Type
reactant
Smiles
O1C(OCCC1)C=1C=NC(=NC1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
124 mg
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Two
Name
Quantity
0.155 mL
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 40 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
The mixture was poured into H2O (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×20 mL)
WASH
Type
WASH
Details
phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The crude product was used for next step without further purification

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
OCCCOC(C#N)C=1C=NC(=NC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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